molecular formula C10H16O5 B13952184 3-Allyloxy-1,2-diacetyl-1,2-propanediol CAS No. 63905-21-5

3-Allyloxy-1,2-diacetyl-1,2-propanediol

Cat. No.: B13952184
CAS No.: 63905-21-5
M. Wt: 216.23 g/mol
InChI Key: YOHMQBXKTUQPDM-UHFFFAOYSA-N
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Description

3-Allyloxy-1,2-propanediol (CAS 123-34-2) is a glycerol derivative with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . Its IUPAC name is 3-(allyloxy)propane-1,2-diol, and it is structurally characterized by a glycerol backbone substituted with an allyl ether group at the third carbon (Figure 1). This compound is also known as glycerol α-allyl ether or allyl glycerol ether .

Properties

CAS No.

63905-21-5

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(2-acetyloxy-3-prop-2-enoxypropyl) acetate

InChI

InChI=1S/C10H16O5/c1-4-5-13-6-10(15-9(3)12)7-14-8(2)11/h4,10H,1,5-7H2,2-3H3

InChI Key

YOHMQBXKTUQPDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(COCC=C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)propane-1,2-diol diacetate typically involves the acetylation of 3-allyloxy-1,2-propanediol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of 3-(Allyloxy)propane-1,2-diol diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)propane-1,2-diol diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Allyloxy)propane-1,2-diol diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Allyloxy)propane-1,2-diol diacetate involves its ability to undergo acetylation and deacetylation reactions. The compound interacts with enzymes that catalyze these reactions, leading to the formation of acetylated or deacetylated products. These reactions are crucial in various biochemical pathways, including those involved in the regulation of gene expression and protein function .

Comparison with Similar Compounds

Reactivity in Polymer Chemistry

  • 3-Allyloxy-1,2-propanediol outperforms 1,2-propanediol and 3-ethoxy-1,2-propanediol in crosslinking due to the allyl group’s ability to undergo radical-initiated copolymerization. For example, it forms covalent bonds with N-isopropylacrylamide to create thermoresponsive hydrogels .
  • In contrast, 3-amino-1,2-propanediol exhibits distinct reactivity via its amino group, enabling applications in biomedical formulations rather than polymer crosslinking .

Role in Catalytic Reactions

  • Compared to Ti-MWW and TS-1 catalysts, Ti-SBA-15 produces higher amounts of 3-allyloxy-1,2-propanediol due to its mesoporous structure favoring hydrolysis .

Material Functionalization

  • In biodegradable polyesters (e.g., PBS copolymers), 3-allyloxy-1,2-propanediol enhances thermal stability compared to 3-methoxy-1,2-propanediol derivatives .

Physical Properties

  • The allyl ether group in 3-allyloxy-1,2-propanediol increases hydrophobicity relative to 1,2-propanediol , impacting solubility in polar solvents .
  • 3-Amino-1,2-propanediol has higher viscosity and boiling point (264–265°C) due to hydrogen bonding from the amino group .

Research Findings and Data Tables

Table 2: Byproduct Selectivity in Epoxidation Reactions (Ti-SBA-15 Catalyst)

Reaction Time (min) Selectivity of 3-Allyloxy-1,2-propanediol (mol%) Other Byproducts (mol%)
15 0 DGE (100%)
120 25 DGE (25%), Glycerol (50%)
240 41 DGE (25%), Glycerol (29%), Acrolein (1%)

Data adapted from studies using allyl alcohol and H₂O₂ .

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